molecular formula C6H4N4O2 B11823231 6-Nitroimidazo[1,2-a]pyrimidine

6-Nitroimidazo[1,2-a]pyrimidine

Katalognummer: B11823231
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: CXKIXUUYXOKOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with nitro-substituted aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production. The use of catalysts and solvents that are environmentally friendly is also a focus in industrial settings to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Nitroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Nitroimidazo[1,2-a]pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the nitro group at the 6-position.

    Imidazo[1,2-a]pyrimidine: Without the nitro substitution, it has different reactivity and applications.

    Nitroimidazoles: Compounds with a nitro group on an imidazole ring, known for their antimicrobial properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .

Eigenschaften

Molekularformel

C6H4N4O2

Molekulargewicht

164.12 g/mol

IUPAC-Name

6-nitroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-3-8-6-7-1-2-9(6)4-5/h1-4H

InChI-Schlüssel

CXKIXUUYXOKOJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(C=NC2=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.